Cas no 1806338-54-4 (3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine)

3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine
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- インチ: 1S/C7H4F4IN/c8-3-4-1-2-5(12)13-6(4)7(9,10)11/h1-2H,3H2
- InChIKey: XSRLYTPTAQBTCR-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(CF)C(C(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12.9
3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029005676-500mg |
3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine |
1806338-54-4 | 95% | 500mg |
$1,685.00 | 2022-03-31 | |
Alichem | A029005676-250mg |
3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine |
1806338-54-4 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029005676-1g |
3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine |
1806338-54-4 | 95% | 1g |
$3,039.75 | 2022-03-31 |
3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridineに関する追加情報
Comprehensive Overview of 3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine (CAS No. 1806338-54-4)
3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine (CAS No. 1806338-54-4) is a fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by its fluoromethyl and trifluoromethyl substituents, exhibits remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for terms like "fluorinated pyridine applications", "iodo-trifluoromethyl pyridine synthesis", and "CAS 1806338-54-4 uses", reflecting its growing relevance in modern chemical applications.
The molecular structure of 3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine features a pyridine ring substituted with an iodo group at the 6-position, a fluoromethyl group at the 3-position, and a trifluoromethyl group at the 2-position. This arrangement enhances its electrophilic character, enabling it to participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. Such reactions are pivotal in constructing complex molecules, particularly in drug discovery. Searches for "pyridine derivatives in medicinal chemistry" and "fluorinated heterocycles" underscore the compound's role in developing bioactive molecules.
In recent years, the demand for fluorinated compounds has surged due to their ability to improve metabolic stability and bioavailability in pharmaceuticals. 3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine aligns with this trend, as evidenced by queries like "fluorine in drug design" and "trifluoromethyl pyridine benefits". Its iodo substituent further expands its utility, serving as a handle for further functionalization via metal-catalyzed reactions. This versatility makes it a sought-after building block in libraries for high-throughput screening.
Beyond pharmaceuticals, this compound finds applications in material science, particularly in the development of liquid crystals and organic electronic materials. The trifluoromethyl group contributes to low polarizability and high thermal stability, properties highly valued in optoelectronic devices. Online searches for "fluorinated pyridines in electronics" and "iodo-pyridine derivatives" highlight its interdisciplinary appeal. Additionally, its role in agrochemicals, such as herbicides and fungicides, is explored under keywords like "pyridine-based agrochemicals".
Synthetic routes to 3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine often involve halogen exchange reactions or direct fluorination of precursor pyridines. Researchers frequently inquire about "synthesis of iodopyridines" and "fluoromethylation techniques", reflecting the technical challenges associated with its production. Advanced methods like continuous-flow chemistry have been employed to enhance yield and purity, addressing common pain points in scaling up fluorinated compounds.
Environmental and regulatory considerations are also critical when working with halogenated compounds. While 3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine is not classified as hazardous, proper handling protocols are essential. Searches for "safe handling of fluorinated pyridines" and "iodo-compound disposal" indicate user concerns about sustainability. Green chemistry approaches, such as catalytic fluorination and solvent recovery, are increasingly integrated into its synthesis to minimize ecological impact.
In summary, 3-Fluoromethyl-6-iodo-2-(trifluoromethyl)pyridine (CAS No. 1806338-54-4) is a multifaceted compound bridging pharmaceuticals, agrochemicals, and materials science. Its structural features—fluoromethyl, iodo, and trifluoromethyl groups—make it indispensable in modern synthetic workflows. As interest in "fluorine chemistry" and "heterocyclic building blocks" continues to rise, this compound will likely remain at the forefront of innovation in chemical research and industrial applications.
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